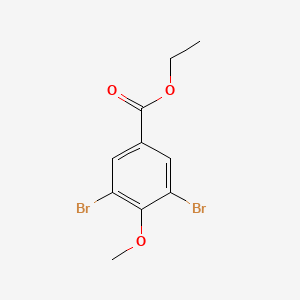

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester is a chemical compound with various uses in scientific experiments and industries. It has a molecular formula of C10H10Br2O3 and a molecular weight of 337.99 g/mol .

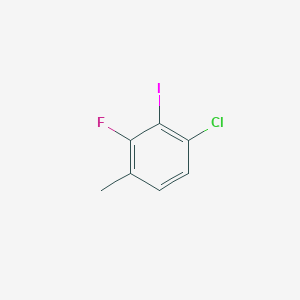

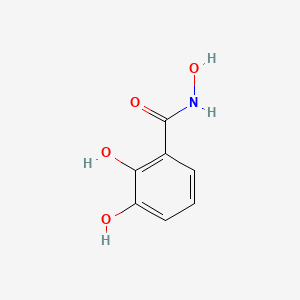

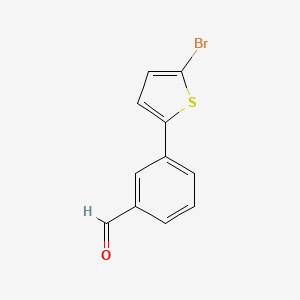

Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester consists of a benzoic acid core with bromine atoms at the 3 and 5 positions and a methoxy group at the 4 position . The ethyl ester group is attached to the carboxylic acid group .科学研究应用

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% is used in the synthesis of a variety of other compounds, including polymers, surfactants, and photographic chemicals.

作用机制

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .

Mode of Action

It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical species interacts with the compound, leading to the formation of new products .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including oxidation and nucleophilic substitution .

Pharmacokinetics

It’s suggested that the compound has high gi absorption and is bbb permeant . It’s also suggested to be an inhibitor of several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .

Result of Action

Similar compounds are known to cause changes at the cellular level, potentially influencing cell signaling, enzyme activity, and other cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester . Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .

实验室实验的优点和局限性

The main advantage of using 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% in lab experiments is its high purity and stability. The compound is available in a variety of forms, including powder, liquid, and solid, and it is highly soluble in organic solvents. In addition, the compound is relatively inexpensive, making it an attractive choice for use in lab experiments. However, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% is toxic and should be handled with care. It should also be stored in a cool, dry place, away from direct sunlight and other sources of heat.

未来方向

In the future, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% could be used in the development of new drugs, as it has been shown to interact with certain proteins and enzymes. In addition, the compound could be used to develop new polymers, surfactants, and photographic chemicals. Furthermore, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% could be used to develop new methods of organic synthesis, as it has been shown to be an effective intermediate in the synthesis of a variety of compounds. Finally, 3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% could be used to develop new methods of drug delivery, as it has been shown to interact with certain proteins and enzymes.

合成方法

3,5-Dibromo-4-methoxy-benzoic acid ethyl ester, 97% can be synthesized by the reaction of 4-methoxy-benzoic acid ethyl ester with bromine, in the presence of a Lewis acid catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent the formation of unwanted side products. The reaction is typically carried out at a temperature of between 80 and 100 degrees Celsius.

属性

IUPAC Name |

ethyl 3,5-dibromo-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTIERVSMAVVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)

![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)